Cas no 5107-52-8 (2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate)
5107-52-8 structure
Product Name:2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
Numéro CAS:5107-52-8
Le MF:C16H18O4S
Mégawatts:306.376723766327
CID:934694
PubChem ID:285384
Update Time:2025-04-19
2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
- AC1Q3UJ7; 2-(4-methoxyphenyl)ethyl p-toluenesulfonate; AC1L3DT0; 2-(p-methoxyphenyl)ethyl toluene-p-sulphonate; 2-(4-methoxyphenyl)ethyl tosylate; 1-methoxy-4-(2-chloroethyl)benzene; ACMC-1C78X; 4-methoxyphenethyl chloride; 4-methoxyphenethyl tosylate; SureCN365644; 2-(4-methoxyphenyl)-1-O-tosylethane; 2-p-anisylethyl p-toluenesulfonate; CHEMBL299587; ZINC02168818; 2-(4-methoxyphenyl)ethyl chloride; 1-(4-methoxy-phenyl)-2-(toluene-4-sul
- 2-(4-methoxyphenyl)ethyl tosylate
- 2-(p-methoxyphenyl)ethyl p-toluenesulfonate
- 4-Methoxyphenethyl 4-methylbenzenesulfonate
- 2-(4-methoxyphenyl)ethyl p-toluenesulfonate
- SCHEMBL6803332
- NSC-142249
- DS-008534
- 2-(4-Methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate
- DTXSID50965352
- 4-methoxyphenethyl tosylate
- UOKUSZMAOBRGNL-UHFFFAOYSA-N
- EN300-7068622
- 1-[2-(4-methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene
- 5107-52-8
- NSC142249
-
- Piscine à noyau: 1S/C16H18O4S/c1-13-3-9-16(10-4-13)21(17,18)20-12-11-14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3
- La clé Inchi: UOKUSZMAOBRGNL-UHFFFAOYSA-N
- Sourire: S(C1C=CC(C)=CC=1)(=O)(=O)OCCC1C=CC(=CC=1)OC
Propriétés calculées
- Qualité précise: 306.09264
- Masse isotopique unique: 229.073893
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 238
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.6
- Surface topologique des pôles: 55
Propriétés expérimentales
- Dense: 1.201
- Point d'ébullition: 463.5°C at 760 mmHg
- Point d'éclair: 234.1°C
- Indice de réfraction: 1.558
- Le PSA: 52.6
- Le LogP: 4.03240
2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7068622-0.05g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.05g |
$323.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-0.1g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.1g |
$339.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-0.25g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.25g |
$354.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-0.5g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.5g |
$370.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-1.0g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 1g |
$385.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-2.5g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 2.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-5.0g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 5g |
$1115.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-10.0g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 10g |
$1654.0 | 2023-05-30 |
2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate Littérature connexe
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
5107-52-8 (2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot